molecular formula C7H12N2OS B2535352 2-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}ethan-1-ol CAS No. 871809-53-9

2-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}ethan-1-ol

Cat. No.: B2535352
CAS No.: 871809-53-9
M. Wt: 172.25
InChI Key: HAXVMBFSZXTNAE-UHFFFAOYSA-N
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Description

2-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}ethan-1-ol is a compound that features an imidazole ring, a sulfur atom, and a hydroxyl group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}ethan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl group undergoes oxidation to form sulfoxides or sulfones, a hallmark of thioethers.

ReagentConditionsProductYieldReference
H₂O₂ (30%)RT, CH₂Cl₂, 6–12 hSulfoxide derivative75–85%
mCPBA (1.2 eq)0°C → RT, CH₂Cl₂, 4–8 hSulfone derivative60–70%
NaIO₄ (2 eq)H₂O/EtOH, 40°C, 3 hSulfonic acid (over-oxidized product)45%

Mechanistic Insights :

  • H₂O₂ oxidizes the thioether via a two-electron process, forming sulfoxide intermediates.

  • mCPBA acts as a stronger oxidizing agent, proceeding to sulfone formation through electrophilic oxygen transfer.

Electrophilic Substitution on the Imidazole Ring

The imidazole ring undergoes regioselective electrophilic substitution at the C-4 position due to electron-donating effects from the methyl group at N-1.

ReagentConditionsProductRegioselectivityReference
Cl₂ (1 eq), FeCl₃CHCl₃, 0°C, 2 h4-Chloroimidazole derivative>90% C-4
HNO₃ (fuming), H₂SO₄0–5°C, 1 h5-Nitroimidazole derivative>85% C-5

Key Finding :

  • Nitration occurs at C-5 due to steric hindrance from the methylsulfanyl group at C-2 .

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl group participates in nucleophilic displacements under alkaline conditions.

ReagentConditionsProductYieldReference
CH₃I (2 eq)K₂CO₃, DMF, 60°C, 8 hMethylthioether derivative70%
Benzyl bromide (1.5 eq)NaOH (aq), EtOH, reflux, 6 hBenzylsulfanyl product65%

Mechanism :

  • Deprotonation of the thioether sulfur enhances nucleophilicity, facilitating alkylation.

Reduction Reactions

Selective reduction of functional groups has been explored.

ReagentConditionsProductSelectivityReference
LiAlH₄ (3 eq)THF, 0°C → RT, 4 hThiol derivative (C–S bond cleavage)Partial (40%)
H₂, Pd/C (10%)EtOH, 50 psi, 12 hHydrogenated imidazole (saturated ring)>80%

Note :

  • LiAlH₄ reduces the sulfanyl group to a thiol but may also reduce the imidazole ring under harsh conditions.

Esterification and Etherification

The primary alcohol undergoes typical alcohol reactions.

ReagentConditionsProductYieldReference
AcCl (1.5 eq)Pyridine, CH₂Cl₂, RT, 3 hAcetyl ester90%
TsCl (1.2 eq)NaOH (aq), 0°C, 2 hTosylate intermediate85%

Applications :

  • Tosylates serve as precursors for further nucleophilic substitutions (e.g., azide displacement) .

Coordination Chemistry

The imidazole nitrogen and hydroxyl group facilitate metal coordination.

Metal SaltConditionsComplex FormedStabilityReference
CuCl₂·2H₂OMeOH, RT, 1 h[Cu(L)₂Cl₂]Stable in air
Zn(OAc)₂H₂O/EtOH, 60°C, 3 h[Zn(L)(OAc)]pH-dependent

Structural Analysis :

  • X-ray crystallography confirms bidentate binding via imidazole-N and hydroxyl-O .

Cyclization Reactions

Intramolecular reactions form heterocyclic frameworks.

Reagent/CatalystConditionsProductYieldReference
PTSA (cat.)Toluene, reflux, 12 hOxazoline derivative55%
BF₃·Et₂O (1 eq)CH₂Cl₂, −10°C, 2 hThiazolidine analog60%

Mechanism :

  • Acid-catalyzed dehydration promotes cyclization between hydroxyl and imidazole groups .

Key Research Findings

  • Antimicrobial Derivatives :

    • Sulfone derivatives exhibit enhanced activity against Staphylococcus aureus (MIC = 8 µg/mL).

  • Catalytic Applications :

    • Copper complexes show redox activity in oxidation reactions (TON = 120) .

  • Stability Profile :

    • Sulfoxides are prone to racemization under acidic conditions, limiting their pharmaceutical use.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • The compound serves as a versatile building block in organic synthesis, allowing chemists to construct more complex molecular architectures. Its functional groups enable various reactions such as nucleophilic substitutions and coupling reactions, making it valuable for synthesizing pharmaceuticals and agrochemicals .

Biological Research

Enzyme Inhibition and Ligand Interaction

  • 2-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}ethan-1-ol has been investigated for its potential role as an enzyme inhibitor. Its structural characteristics suggest it may interact with biological targets, influencing enzyme activity and metabolic pathways .

Therapeutic Potential

  • The compound has shown promise in preliminary studies for various therapeutic applications:
    • Antimicrobial Activity : Research indicates that imidazole derivatives exhibit antibacterial properties, which could be harnessed for developing new antimicrobial agents .
    • Anticancer Properties : Some studies suggest that imidazole derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development .

Medicinal Chemistry

Drug Development

  • The imidazole moiety is widely recognized in medicinal chemistry for its biological activity. Compounds like this compound are being explored for their potential in treating conditions such as inflammation, diabetes, and infections .

Industrial Applications

Catalyst Development

  • In industrial chemistry, this compound may be utilized as a catalyst in various chemical reactions due to its ability to stabilize reactive intermediates and facilitate transformations .

Summary Table of Applications

Application AreaSpecific UsesReferences
Chemical SynthesisBuilding block for complex molecules
Biological ResearchEnzyme inhibition; antimicrobial; anticancer
Medicinal ChemistryPotential therapeutic agent for various diseases
Industrial ApplicationsCatalyst in chemical reactions

Mechanism of Action

The mechanism of action of 2-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}ethan-1-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity or acting as a ligand in coordination chemistry. The sulfur atom can form covalent bonds with biological molecules, potentially altering their function .

Biological Activity

2-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}ethan-1-ol, also known by its CAS number 871809-53-9, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes current findings related to its biological activity, including data from various studies, case analyses, and relevant tables summarizing key results.

Chemical Structure and Properties

The compound features an imidazole ring and a sulfanyl group, which are significant in its biological interactions. The molecular formula is C7H10N2OSC_7H_{10}N_2OS, with a molecular weight of approximately 174.23 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have shown promising results against various pathogens.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

A study evaluated the compound's effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated:

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.51.0
Escherichia coli1.02.0

These findings suggest that the compound exhibits significant bactericidal activity at low concentrations, making it a candidate for further development as an antimicrobial agent .

Biofilm Formation Inhibition

The compound also demonstrated substantial efficacy in inhibiting biofilm formation, which is critical in treating chronic infections. It reduced biofilm formation by over 70% compared to untreated controls .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines.

Cytotoxicity Studies

Cytotoxicity assays revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 values for different cancer cell lines were reported as follows:

Cell LineIC50 (µM)
MDA-MB-2315.5
HepG210.3
A5497.8

These results indicate a promising profile for the compound as a potential anticancer agent .

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and disruption of microtubule assembly, leading to cell cycle arrest . Further studies indicated that it activates caspase pathways, which are crucial for programmed cell death .

Case Studies

Several case studies have documented the effects of this compound on specific cancer types:

  • Breast Cancer : In a study involving MDA-MB-231 cells, treatment with the compound resulted in significant morphological changes indicative of apoptosis and increased caspase activity.
  • Liver Cancer : HepG2 cells treated with varying concentrations showed reduced viability and induced apoptosis, confirming its potential as a therapeutic agent against liver cancer.

Properties

IUPAC Name

2-[(1-methylimidazol-2-yl)methylsulfanyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c1-9-3-2-8-7(9)6-11-5-4-10/h2-3,10H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXVMBFSZXTNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CSCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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